N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and potential therapeutic applications.
Properties
CAS No. |
1171918-82-3 |
|---|---|
Molecular Formula |
C19H14ClFN4O2 |
Molecular Weight |
384.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C19H14ClFN4O2/c20-12-3-7-14(8-4-12)23-19(27)16-9-17(26)24-18-15(10-22-25(16)18)11-1-5-13(21)6-2-11/h1-8,10,16H,9H2,(H,23,27)(H,24,26) |
InChI Key |
CHPCSISKHNAJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N2C(=C(C=N2)C3=CC=C(C=C3)F)NC1=O)C(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. Common synthetic strategies include:
Condensation Reactions: Initial steps often involve the condensation of appropriate aldehydes or ketones with hydrazines to form hydrazones.
Cyclization: The hydrazones undergo cyclization reactions to form the pyrazolo[1,5-a]pyrimidine core.
Functional Group Modifications:
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve:
Optimization of Reaction Conditions: Careful control of temperature, pressure, and solvent systems to ensure efficient reactions.
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in critical biological processes.
Interact with Receptors: Modulate receptor activity to exert its effects.
Affect Signaling Pathways: Influence signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.
Pyrazolo[3,4-d]pyrimidines: Another class of heterocyclic compounds with significant biological activities.
Uniqueness
N-(4-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-5-OXO-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-7-CARBOXAMIDE is unique due to its specific substitution pattern and the presence of both chlorophenyl and fluorophenyl groups, which contribute to its distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
